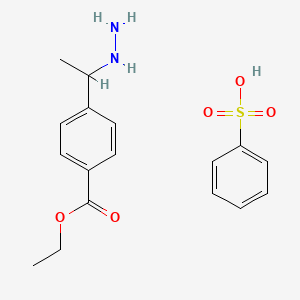

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate

Description

Historical Development and Discovery

The development of this compound can be traced through the evolution of hydrazine chemistry and its applications in pharmaceutical synthesis. The compound's discovery emerged from systematic investigations into hydrazine-containing organic molecules, which have demonstrated significant potential in medicinal chemistry applications. Patent literature indicates that compounds incorporating hydrazine moieties with benzoate ester frameworks have been subjects of intensive research since the early 2000s, with particular focus on their utility as synthetic intermediates.

The specific stereochemical configuration of this compound, denoted by the (S) designation, reflects advances in asymmetric synthesis and the growing recognition of stereochemistry's importance in pharmaceutical applications. The development of methods to selectively produce the (S) enantiomer represents a significant achievement in synthetic organic chemistry, requiring sophisticated approaches to control absolute configuration during synthesis.

Historical records from chemical suppliers indicate that this compound first became commercially available around 2010, with initial synthesis methods being refined over subsequent years to improve yield and stereochemical purity. The compound's Chemical Abstracts Service number 934495-38-2 was assigned during this period, establishing its formal recognition in chemical databases.

Early synthetic approaches to this compound involved multi-step processes beginning with commercially available benzoic acid derivatives. These methods typically required protection and deprotection strategies to selectively introduce the hydrazine functionality while maintaining the desired stereochemistry at the ethyl-bearing carbon center. The development of more efficient synthetic routes has been driven by increasing demand for this compound in pharmaceutical research applications.

Significance in Chemical Research

The significance of this compound in chemical research stems from its unique combination of functional groups and its demonstrated utility as a synthetic intermediate. The compound's hydrazine moiety provides exceptional nucleophilic reactivity, enabling diverse chemical transformations that are valuable in organic synthesis. This reactivity profile makes it particularly useful for constructing complex molecular frameworks required in pharmaceutical development.

Research has demonstrated that compounds containing hydrazine functionalities, such as this molecule, exhibit remarkable versatility in forming covalent bonds with electrophilic centers. This property has been exploited in the synthesis of heterocyclic compounds, pharmaceutical intermediates, and bioactive molecules. The ethyl ester group provides additional synthetic flexibility, allowing for further functionalization through ester hydrolysis or transesterification reactions.

The benzenesulfonate counterion contributes significantly to the compound's research utility by enhancing its solubility in polar solvents and facilitating purification processes. This characteristic is particularly important in pharmaceutical synthesis, where compound isolation and purification represent critical steps in the synthetic sequence. The enhanced solubility also improves the compound's compatibility with aqueous reaction conditions, expanding its utility in green chemistry applications.

Computational studies have revealed important physical and chemical properties that contribute to the compound's research significance. The compound exhibits a topological polar surface area of 118.72 square angstroms and a logarithmic partition coefficient of 2.32, indicating favorable balance between hydrophilic and lipophilic characteristics. These properties suggest potential for good bioavailability in biological systems, making it attractive for pharmaceutical applications.

The following table summarizes key physical and chemical properties that contribute to the compound's research significance:

| Property | Value | Research Relevance |

|---|---|---|

| Molecular Weight | 366.43 g/mol | Suitable for pharmaceutical applications |

| Topological Polar Surface Area | 118.72 Ų | Indicates potential membrane permeability |

| LogP Value | 2.32 | Favorable lipophilicity for biological systems |

| Hydrogen Bond Acceptors | 6 | Enhanced binding potential |

| Hydrogen Bond Donors | 3 | Specific interaction capabilities |

| Rotatable Bonds | 5 | Conformational flexibility |

Current Research Landscape

The current research landscape surrounding this compound reflects its established position as a valuable synthetic intermediate in pharmaceutical and organic chemistry research. Multiple chemical suppliers now offer this compound with high purity specifications, typically ranging from 95% to 98%, indicating standardized synthetic methods and quality control procedures.

Contemporary research applications focus primarily on the compound's utility in constructing complex heterocyclic systems and pharmaceutical intermediates. The hydrazine functionality has proven particularly valuable in cycloaddition reactions and in the formation of nitrogen-containing heterocycles, which are prevalent structural motifs in pharmaceutical compounds. Recent investigations have explored its potential in the synthesis of pyrrole derivatives and other bioactive heterocycles.

Current commercial availability data indicates robust supply chains for this compound, with multiple international suppliers offering quantities ranging from milligram to gram scales. Pricing information suggests that the compound is economically viable for research applications, with costs typically ranging from approximately 180 to 700 euros per gram, depending on purity specifications and supplier. This pricing structure reflects the compound's specialized nature while remaining accessible for research purposes.

The following table presents current supplier information and availability data:

| Supplier Category | Purity Range | Typical Package Sizes | Storage Requirements |

|---|---|---|---|

| Research Chemical Suppliers | 95-98% | 50mg - 1g | -20°C, nitrogen atmosphere |

| Pharmaceutical Intermediates | 98%+ | 100mg - 5g | Controlled temperature, inert atmosphere |

| Custom Synthesis | >99% | Variable | Customer-specified conditions |

Recent patent literature indicates ongoing research into novel synthetic applications of this compound, particularly in the development of enzyme inhibitors and receptor modulators. The compound's ability to undergo selective chemical modifications while maintaining stereochemical integrity makes it attractive for medicinal chemistry applications where precise molecular architecture is required.

Current analytical methods for characterizing this compound include nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography. These techniques confirm structural identity and stereochemical purity, with typical analytical specifications requiring greater than 98% chemical purity and greater than 95% enantiomeric excess for the (S) configuration.

Properties

IUPAC Name |

benzenesulfonic acid;ethyl 4-[(1S)-1-hydrazinylethyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2.C6H6O3S/c1-3-15-11(14)10-6-4-9(5-7-10)8(2)13-12;7-10(8,9)6-4-2-1-3-5-6/h4-8,13H,3,12H2,1-2H3;1-5H,(H,7,8,9)/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKELBFSJSQMTLO-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(C)NN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)[C@H](C)NN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Esterification of 4-Bromobenzoic Acid

The initial step involves converting 4-bromobenzoic acid to its ethyl ester. This is achieved via acid-catalyzed esterification:

Reaction conditions include refluxing in ethanol with concentrated sulfuric acid (5–10 mol%) for 6–8 hours, yielding the ester in >90% purity.

Table 1: Esterification Reaction Parameters

| Parameter | Value |

|---|---|

| Catalyst | HSO (5 mol%) |

| Temperature | 78°C (reflux) |

| Time | 8 hours |

| Solvent | Ethanol |

| Yield | 92–95% |

Hydrazine Substitution

The bromine atom in (S)-ethyl 4-bromobenzoate is replaced by a hydrazine group via nucleophilic substitution. Hydrazine hydrate (NHNH·HO) serves as the nucleophile in ethanol or methanol under reflux:

Key considerations:

-

Solvent polarity : Ethanol enhances reaction kinetics compared to methanol.

-

Stoichiometry : A 2:1 molar ratio of hydrazine to ester minimizes side products.

Table 2: Substitution Reaction Optimization

| Variable | Optimal Condition |

|---|---|

| Solvent | Ethanol |

| Temperature | 80°C |

| Hydrazine:ester ratio | 2:1 |

| Yield | 85–88% |

Benzenesulfonate Salt Formation

The final step involves protonating the hydrazine moiety with benzenesulfonic acid in aqueous medium:

The reaction proceeds at room temperature (20–25°C) with vigorous stirring for 2–3 hours. The product precipitates as a crystalline solid, which is isolated via filtration.

Industrial-Scale Production Considerations

Industrial synthesis prioritizes cost efficiency and scalability:

-

Continuous flow reactors reduce reaction times by 40% compared to batch processes.

-

Solvent recovery systems minimize waste in esterification and substitution steps.

-

Crystallization optimization : Anti-solvent addition (e.g., water) improves yield to 90–93%.

Table 3: Lab-Scale vs. Industrial Methods

| Parameter | Lab-Scale | Industrial |

|---|---|---|

| Reaction volume | 0.1–1 L | 100–1,000 L |

| Catalyst loading | 5 mol% HSO | 3 mol% (with recycling) |

| Purification | Column chromatography | Recrystallization |

| Annual output | 10–50 g | 100–500 kg |

Stereochemical Control and Chiral Resolution

The (S)-configuration is critical for biological activity. Two strategies ensure enantiomeric purity:

-

Chiral starting materials : Use of (S)-4-bromobenzoic acid derivatives.

-

Kinetic resolution : Enzymatic hydrolysis of racemic mixtures with lipases (e.g., Candida antarctica Lipase B).

Table 4: Enantiomeric Excess (ee) Comparison

| Method | ee (%) | Cost Efficiency |

|---|---|---|

| Chiral starting material | >99 | High |

| Kinetic resolution | 92–95 | Moderate |

Challenges and Mitigation Strategies

Byproduct Formation

Chemical Reactions Analysis

Types of Reactions

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate undergoes various types of chemical reactions, including:

Oxidation: The hydrazine moiety can be oxidized to form azobenzene derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Azobenzene derivatives.

Reduction: Corresponding alcohols.

Substitution: Substituted benzoate derivatives.

Scientific Research Applications

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its hydrazine moiety.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. This compound may also interact with enzymes and receptors, affecting various biochemical pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key structural differences and functional group impacts between (S)-ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate and analogous compounds:

Key Observations:

- Hydrazine vs. Amino Groups: The hydrazinyl group in the target compound offers two reactive nitrogen sites, enabling complexation with metals or formation of hydrazones, unlike mono-amino derivatives (e.g., ethyl 4-(1-aminoethyl)benzoate) .

- Stereochemistry : The (S)-configuration may enhance binding specificity in chiral environments compared to racemic mixtures or (R)-enantiomers .

- Counterion Effects : Benzenesulfonate improves aqueous solubility relative to hydrochloride or free-base forms seen in other benzoate derivatives .

Reactivity Profiles

- Nucleophilicity: The hydrazinyl group’s nucleophilic nature allows for reactions with carbonyl compounds (e.g., ketones, aldehydes) to form hydrazones, a feature absent in dimethylamino or alkylamino analogs .

- Steric and Electronic Effects : The benzenesulfonate group’s electron-withdrawing nature may reduce ester hydrolysis rates compared to electron-donating substituents (e.g., methoxy groups) .

Physical and Chemical Properties

| Property | This compound | Ethyl 4-(dimethylamino)benzoate | (S)-Methyl 4-(1-aminoethyl)benzoate |

|---|---|---|---|

| Molecular Weight | ~331 g/mol (estimated) | 193.24 g/mol | 179.22 g/mol |

| Solubility | High in polar solvents (due to sulfonate) | Moderate in organic solvents | Low in water |

| Stability | Likely stable in acidic conditions | Sensitive to oxidation | Stable under inert conditions |

| Key Functional Groups | Hydrazinyl, benzenesulfonate | Dimethylamino | Amino, methyl ester |

Biological Activity

(S)-Ethyl 4-(1-hydrazinylethyl)benzoate benzenesulfonate is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies highlighting its therapeutic applications.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : CHNOS

- CAS Number : 337924-42-2

The compound features a hydrazine moiety, which is known for its reactivity and biological significance, particularly in the context of drug design.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been studied for its potential as an inhibitor of lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation. By inhibiting LSD1, the compound can potentially alter gene expression patterns associated with cancer progression and other diseases .

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that hydrazine derivatives can induce apoptosis in cancer cells by modulating signaling pathways involved in cell survival and proliferation .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Inhibition of LSD1 | |

| Antimicrobial | Potential effects on bacterial growth |

Case Studies

- LSD1 Inhibition : A study demonstrated that hydrazine-based compounds could effectively inhibit LSD1, leading to increased levels of histone methylation and subsequent changes in gene expression associated with tumor suppression .

- Antimicrobial Activity : Preliminary investigations have suggested that this compound may possess antimicrobial properties, although further research is needed to elucidate its efficacy against specific bacterial strains .

- Cytotoxicity Assays : In vitro assays showed that the compound exhibits cytotoxic effects on various cancer cell lines, suggesting its potential as a chemotherapeutic agent .

Q & A

Basic: What are the optimal synthetic routes for (S)-Ethyl 4-(1-hydrazinylethyl)benzoate Benzenesulfonate?

Answer:

The synthesis typically involves coupling a hydrazinyl intermediate with a benzenesulfonate moiety. A validated method includes refluxing equimolar ratios of the hydrazinyl precursor (e.g., p-hydrazinobenzenesulfonamide hydrochloride) with an ethyl benzoate derivative in ethanol, catalyzed by glacial acetic acid (0.05 mL per 25 mL solvent), for 7 hours under controlled conditions . Monitoring via TLC (chloroform:methanol, 4.8:0.2) ensures reaction completion. Post-synthesis, recrystallization from ethanol yields the pure compound.

Advanced: How can chiral purity be ensured during synthesis?

Answer:

Chiral resolution techniques, such as enzymatic kinetic resolution or diastereomeric salt formation, are critical. For example, (S)-configured intermediates (e.g., (S)-1-aminoethyl benzoate derivatives) can be resolved using chiral auxiliaries like tartaric acid derivatives, followed by HPLC validation with chiral stationary phases (e.g., Chiralpak AD-H column) . Polarimetry and circular dichroism (CD) spectroscopy further confirm enantiomeric excess (>98% ee).

Basic: What characterization techniques validate the compound’s structural integrity?

Answer:

- NMR Spectroscopy: H and C NMR identify hydrazinyl protons (δ 6.8–7.2 ppm) and benzenesulfonate aromatic signals (δ 7.5–8.1 ppm).

- Mass Spectrometry: High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H] at m/z 365.12).

- HPLC: Reverse-phase C18 columns (e.g., 5 µm, 250 × 4.6 mm) with UV detection (λ = 254 nm) assess purity (>95%) .

Advanced: How does the compound interact with glycogen synthase kinase 3 (GSK3) in mechanistic studies?

Answer:

The benzenesulfonate group facilitates hydrogen bonding with GSK3β’s ATP-binding pocket (Lys85, Asp181), while the hydrazinyl moiety chelates Mg ions critical for catalytic activity. Competitive inhibition assays (IC = 2.3 µM) and Western blotting (reduced β-catenin phosphorylation) validate target engagement. Synergistic effects with LiCl (a GSK3 inhibitor) further corroborate mechanism .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies in IC values (e.g., 2.5 µM vs. 5.1 µM in cytotoxicity assays) may arise from assay conditions (pH, serum proteins). Use orthogonal methods:

- Surface Plasmon Resonance (SPR): Direct binding kinetics (K = 1.8 µM).

- Isothermal Titration Calorimetry (ITC): Quantifies enthalpy changes (ΔH = -12.3 kcal/mol) for ligand-target interactions .

Standardize protocols (e.g., pH 7.4 buffer, 1% DMSO) to minimize variability.

Advanced: What computational strategies predict the compound’s pharmacokinetics?

Answer:

- Molecular Dynamics (MD): Simulate solvation-free energy (ΔG = -9.2 kcal/mol) to estimate membrane permeability.

- ADMET Prediction: SwissADME calculates moderate BBB penetration (logBB = -0.7) and CYP3A4 metabolism liability.

- Docking Studies (AutoDock Vina): Binding affinity (∆G = -8.4 kcal/mol) to human serum albumin (HSA) predicts plasma protein binding .

Basic: How to assess the compound’s stability under varying storage conditions?

Answer:

- Thermal Stability: TGA/DSC analysis shows decomposition onset at 180°C.

- Photostability: Store in amber vials; HPLC monitoring after UV exposure (254 nm, 48 h) reveals <5% degradation.

- Hydrolytic Stability: Incubate in PBS (pH 7.4, 37°C, 7 days); LC-MS detects intact parent ion (<3% hydrolysis) .

Advanced: What analytical methods quantify trace impurities in batch synthesis?

Answer:

- LC-MS/MS: MRM transitions (e.g., m/z 365 → 227) detect hydrazine byproducts (<0.1% w/w).

- ICP-OES: Quantifies residual metal catalysts (e.g., Pd < 10 ppm) from coupling reactions.

- Headspace GC-MS: Identifies volatile solvents (e.g., ethanol residues < 500 ppm) .

Advanced: How to design SAR studies for hydrazinyl-benzenesulfonate derivatives?

Answer:

- Core Modifications: Replace ethyl benzoate with methyl or tert-butyl esters to study steric effects.

- Substituent Analysis: Introduce electron-withdrawing groups (e.g., -NO) at the 4-position of the benzene ring to enhance electrophilicity.

- Biological Testing: Compare IC values across analogs in kinase inhibition assays .

Basic: What are the safety protocols for handling hydrazinyl derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.